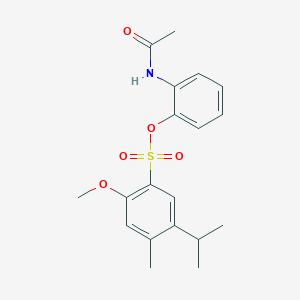

2-Acetamidophenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired final product and the starting materials available. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzene ring substituted with various functional groups. The exact three-dimensional structure would depend on the specific locations of these substitutions on the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The benzene ring could undergo electrophilic aromatic substitution reactions, while the various functional groups could participate in a wide range of organic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .Scientific Research Applications

Regioselectivity in Solvent Influence

The solvent's influence on the regioselectivity of sulfoxide thermolysis in certain β-amino-α-sulfinyl esters has been extensively studied. This research provides insights into the elimination processes of benzenesulfenic acid in different solvents, highlighting the varying yields of vinylogous urethanes and α-aminomethyl enoates. Such findings are crucial for understanding the chemical behavior of sulfonate compounds in various solvents, which can impact synthetic strategies for related compounds (Bänziger, Klein, & Rihs, 2002).

Photoswitchable Fluorescent Derivatives

Investigations into sulfone derivatives of 1,2-bis(2-alkyl-6-phenyl-1-benzothiophen-3-yl)perfluorocyclopentene have shown the impact of short alkyl chain substituents on the fluorescence properties of closed-ring isomers. This research demonstrates the potential of such compounds in developing photoswitchable materials for various applications, including sensing and imaging, by manipulating alkyl chain length to affect fluorescence properties (Takagi et al., 2012).

Hydrolysis Kinetics and Solvent Interactions

The kinetics of uncatalyzed hydrolysis for specific phenyl sulfones and their interactions with various solutes in aqueous solutions have been detailed, providing insights into Gibbs energies for substrate-solute interactions. Understanding these interactions is essential for predicting the behavior of sulfonate compounds in biological and environmental systems, shedding light on their stability and reactivity (Kerstholt, Engberts, & Blandamer, 1993).

Anticonvulsant Agents Synthesis

Research into heterocyclic compounds incorporating a sulfonamide moiety, aimed at synthesizing anticonvulsant agents, highlights the therapeutic applications of sulfonate derivatives. This includes the successful development of compounds demonstrating significant protection against convulsions, illustrating the potential of sulfonate-based compounds in pharmaceutical development (Farag et al., 2012).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2-acetamidophenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-12(2)15-11-19(18(24-5)10-13(15)3)26(22,23)25-17-9-7-6-8-16(17)20-14(4)21/h6-12H,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXLUIHMBWBDPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)

![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)

![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)